1H-ピラゾール-4-アミン

概要

説明

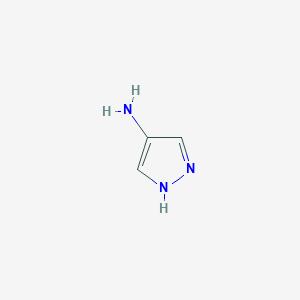

1H-Pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring with an amino group at the fourth position. This compound is part of the broader class of pyrazoles, which are known for their diverse applications in organic and medicinal chemistry . Pyrazoles are rarely found in natural products, making synthetic methods crucial for their production .

科学的研究の応用

1H-Pyrazol-4-amine has numerous applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing drugs targeting enzymes like p38MAPK and different kinases.

Biological Research: It is used to study the biological activities of pyrazole derivatives, including their interactions with various biological targets.

Industrial Applications: Pyrazole derivatives are used in the food industry, as cosmetic colorings, and as UV stabilizers.

作用機序

Mode of Action

The interaction of 4-Aminopyrazole with its targets results in the inhibition of these enzymes, thereby disrupting their normal function. For example, in the case of Syk, the inhibition results in the suppression of the activation of IGF1R and Src, which are crucial for cell proliferation and survival . Similarly, 4-Aminopyrazole derivatives have been found to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, which is essential for bacterial DNA replication .

Biochemical Pathways

The inhibition of these targets by 4-Aminopyrazole affects various biochemical pathways. For instance, the inhibition of Syk disrupts the B cell receptor (BCR) signaling pathway, which plays a crucial role in the immune response . Similarly, the inhibition of IGF1R disrupts the insulin signaling pathway, which is crucial for cell growth and metabolism .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyrazole derivatives vary depending on the specific compound. Some studies have shown that these compounds can be effectively absorbed and distributed in the body . More research is needed to fully understand the ADME properties of 4-Aminopyrazole and its impact on bioavailability.

Result of Action

The inhibition of the targets by 4-Aminopyrazole results in various molecular and cellular effects. For instance, the inhibition of Syk and IGF1R can lead to the induction of apoptosis and the suppression of cell proliferation, thereby inhibiting the growth of cancer cells .

生化学分析

Biochemical Properties

1H-Pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . The nature of these interactions is often through hydrogen bonding or van der Waals forces .

Cellular Effects

1H-Pyrazol-4-amine influences cell function in various ways. It has been found to have cytotoxic activity, affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it displayed cytotoxic activity with an IC50 of 3.18 mM on HCT-116 and 4.63 mM on MCF-7 .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazol-4-amine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazol-4-amine change over time. It has excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-4-amine vary with different dosages in animal models. For instance, it showed impressive efficacy at a low dosage (1 mg/kg/day) in the MV4-11 mouse xenograft model without affecting the body weight of the mice .

準備方法

1H-Pyrazol-4-amine can be synthesized through various methods:

Cyclocondensation Reaction: A common method involves the cyclocondensation of arylhydrazines with malononitrile derivatives. This reaction typically uses a catalytic system such as FeCl3/PVP in a green solvent like water/PEG-400.

[3+2] Cycloaddition: Another approach is the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This method offers mild conditions and broad substrate scope.

One-Pot Condensation: One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles.

化学反応の分析

1H-Pyrazol-4-amine undergoes various chemical reactions:

Oxidation: It can be oxidized to form pyrazole derivatives.

Substitution: The amino group allows for substitution reactions, where different substituents can be introduced at the amino position.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents for these reactions include bromine for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

1H-Pyrazol-4-amine can be compared with other aminopyrazoles:

3-Aminopyrazole: Similar to 1H-Pyrazol-4-amine but with the amino group at the third position.

5-Aminopyrazole: Another variant with the amino group at the fifth position.

1H-Pyrazol-4-amine is unique due to its specific positioning of the amino group, which influences its reactivity and applications .

特性

IUPAC Name |

1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINVSXSGNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182682 | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-26-4 | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-aminopyrazole?

A1: The molecular formula of 4-aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.

Q2: What spectroscopic data are available for 4-aminopyrazole?

A2: Numerous studies provide spectroscopic data for 4-aminopyrazole and its derivatives. These include:

- IR Spectroscopy: Provides information about the functional groups present, especially the characteristic peaks for N-H and C=N bonds. [, , ]

- NMR Spectroscopy: Both 1H and 13C NMR are used extensively for structural elucidation of 4-aminopyrazoles, including determining tautomeric forms and characterizing reaction products. [, , , , , , , ]

- Mass Spectrometry: Used to confirm molecular weight and identify fragmentation patterns. [, , ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions and complexation with metals. [, ]

Q3: What are the typical synthetic routes to 4-aminopyrazoles?

A3: Common synthetic strategies include:

- Condensation of Vinamidinium Salts with Hydrazines: This method avoids potentially explosive precursors used in previous approaches. []

- Reaction of 3-Oxo-2-arylhydrazononitriles with α-Haloketones: This provides a route to both 4-aminopyrazoles and aminopyrazolo[4,3-b]pyridines. []

- Telescoped Oximation and Hydrazine Condensation of 1,3-Ketoaldehydes: This route generates nitrosopyrazoles, which are then reduced to the corresponding 4-aminopyrazoles. []

- Reaction of Vinyl Azides with Hydrazines: This method offers a simple and direct pathway to polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles. []

Q4: What is the significance of tautomerism in 4-aminopyrazole?

A4: 4-Aminopyrazole can exist in two tautomeric forms, with the proton residing either on the amino group or on the pyrazole ring nitrogen. This tautomerism influences its reactivity and physicochemical properties. Studies utilizing pKa measurements and theoretical calculations have shown that in aqueous solution, 4-aminopyrazole exists predominantly in the form where the amino group is protonated. [, ]

Q5: What are the potential applications of 4-aminopyrazole derivatives?

A5: 4-Aminopyrazoles have shown promise in various fields, including:

- Medicinal Chemistry: As building blocks for drug discovery, particularly in developing anti-inflammatory agents, kinase inhibitors, and antibacterial agents. [, , , , ]

- Materials Science: As components of energetic materials due to their high nitrogen content and potential for exothermic decomposition. []

- Coordination Chemistry: As ligands for metal complexes, potentially leading to applications in catalysis and materials science. [, , ]

Q6: What is known about the structure-activity relationship (SAR) of 4-aminopyrazoles?

A6: Modifying the substituents on the 4-aminopyrazole core significantly impacts its biological activity and physicochemical properties.

- Aryl Substituents: Introducing aryl groups at the 3-position of the pyrazole ring can enhance anti-inflammatory activity. [, , ]

- N-Substitution: Alkylation or acylation of the amino group can influence its binding affinity to specific targets and its overall pharmacological profile. [, , , ]

- Bridged Structures: Incorporation of 4-aminopyrazole into bridged structures, such as pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones, can lead to potent COX inhibitors with selectivity profiles. []

Q7: How is computational chemistry being used in 4-aminopyrazole research?

A7: Computational methods play a vital role in:

- Molecular Modeling: Predicting the 3D structures and conformational preferences of 4-aminopyrazole derivatives. [, ]

- Docking Studies: Assessing the binding affinity and interactions of these compounds with target proteins or enzymes. []

- QSAR Modeling: Developing predictive models to correlate the structure of 4-aminopyrazoles with their biological activity, aiding in the design of new derivatives with improved potency and selectivity. [, ]

Q8: What analytical methods are employed for characterizing and quantifying 4-aminopyrazole?

A8: A variety of analytical methods are used, including:

- Spectroscopic Techniques: IR, NMR, and Mass Spectrometry are routinely used for structural elucidation. [, , , , , , ]

- Chromatographic Methods: High-performance liquid chromatography (HPLC) is used for separation and quantification of 4-aminopyrazole and its derivatives. [, ]

- Thermal Analysis: Techniques like DSC and TG are essential for evaluating the thermal stability and decomposition properties of these compounds, particularly for applications in energetic materials. [, ]

Q9: What is the environmental impact of 4-aminopyrazole and its derivatives?

A9: While the provided research primarily focuses on synthesis and biological activity, assessing the environmental impact of 4-aminopyrazole and its derivatives is essential. This includes investigating their ecotoxicological effects, biodegradability, and potential for bioaccumulation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)